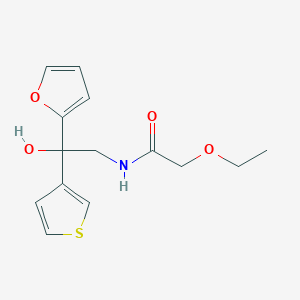

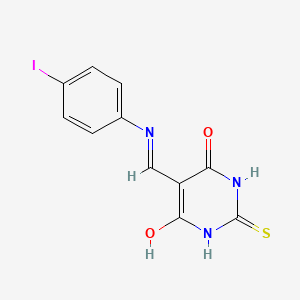

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

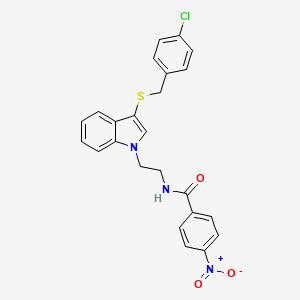

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide, also known as ETAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETAA is a derivative of acetamide and contains furan and thiophene groups, which make it a versatile compound for use in different research areas.

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement

Furan-2-ylmethyl and thien-2-ylmethyl substrates undergo Claisen rearrangement reactions to yield disubstituted heteroaromatic products. This showcases the application in producing heteroaromatic compounds, which are important in pharmaceuticals and materials science (Craig et al., 2005).

Synthesis of N-(Furan/Thiophene)-Acetamide Derivatives

A study describes the synthesis of N-(furan/thiophene)-acetamide derivatives using environmentally friendly methods. This exemplifies its use in developing novel organic compounds with potential applications in drug discovery and material sciences (Raju et al., 2022).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, is obtained through chemoselective acetylation, indicating its role in medicinal chemistry and drug development (Magadum & Yadav, 2018).

Unexpected Chemical Reactions

The compound has been involved in unexpected chemical reactions like the secondary carbo-Piancatelli rearrangement, showing its utility in exploring novel chemical pathways and reaction mechanisms (Gutnov et al., 2019).

Development of Dimerization Reactions

The compound participates in dimerization reactions in organic synthesis, demonstrating its application in creating complex organic structures for various purposes (Abdelrazek et al., 2010).

Anion Coordination Chemistry

Studies in coordination chemistry utilize amide derivatives, including this compound, for understanding molecular interactions and developing new materials or catalysts (Kalita & Baruah, 2010).

Comparative Metabolism Studies

Its structural analogs are used in comparative metabolism studies, essential for understanding drug metabolism and toxicology (Coleman et al., 2000).

properties

IUPAC Name |

2-ethoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-2-18-8-13(16)15-10-14(17,11-5-7-20-9-11)12-4-3-6-19-12/h3-7,9,17H,2,8,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJFXBGBDQFUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2837464.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2837469.png)

![N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide](/img/structure/B2837470.png)

![2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2837478.png)

![N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2837479.png)

![(E)-N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2837480.png)